molecular formula C3H5ClF2O B6210202 3-chloro-3,3-difluoropropan-1-ol CAS No. 2001343-64-0

3-chloro-3,3-difluoropropan-1-ol

Cat. No.: B6210202
CAS No.: 2001343-64-0
M. Wt: 130.52 g/mol
InChI Key: GTZVCGRCPXTEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C3H5ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-3,3-difluoropropan-1-ol can be synthesized through the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is typically carried out at elevated temperatures, around 118°C, under reflux conditions . Another method involves the reaction of epichlorohydrin with potassium hydrogen fluoride (KHF2) in diethylene glycol at temperatures between 160-170°C, followed by distillation under reduced pressure .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The choice of reaction conditions and reagents ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluoropropan-1-ol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form 3-chloro-3,3-difluoropropane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: 3,3-difluoropropan-1-ol.

    Oxidation: 3-chloro-3,3-difluoropropanal.

    Reduction: 3-chloro-3,3-difluoropropane.

Scientific Research Applications

3-chloro-3,3-difluoropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluoropropan-1-ol
  • 1,1,1,3,3,3-hexafluoro-2-propanol
  • 1,3-difluoro-2-propanol

Uniqueness

3-chloro-3,3-difluoropropan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and enhances its reactivity compared to similar compounds .

Properties

IUPAC Name

3-chloro-3,3-difluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O/c4-3(5,6)1-2-7/h7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZVCGRCPXTEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.